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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine
CAS No.: 24068-20-0
Cat. No.: B433966

Get Quote

Executive Summary & Compound Profile

(Butan-2-yl)(2-phenylethyl)amine (also known as N-sec-butyl-2-phenylethylamine) presents a
unique analytical challenge due to its structural similarity to common "designer drug" scaffolds.
Accurate identification requires distinguishing the sec-butyl moiety from n-butyl or iso-butyl
isomers, which often share identical molecular weights and similar mass spectral base peaks.

Target Compound Data[1][2][3][4]1[5][6]

¢ |[UPAC Name:N-(butan-2-yl)-2-phenylethan-1-amine
e Molecular Formula: Ci2H1sN
e Molecular Weight: 177.29 g/mol [1]

o Key Structural Feature: Chiral center at the sec-butyl chain (C2'), secondary amine bridge.

Comparison Standards

To validate the identity of the target, we compare it against two critical standards:
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» Standard A (Regioisomer):N-n-Butyl-2-phenylethylamine (Linear alkyl chain).

» Standard B (Positional Isomer):N-sec-Butyl-1-phenylethylamine (Branched benzylic
position).

Mass Spectrometry (GC-MS) Analysis[3][8][9]

Objective: Differentiate isomers based on fragmentation kinetics (Alpha-cleavage rules).

Mechanism of Fragmentation

Electron lonization (EI) at 70 eV induces fragmentation primarily via
-cleavage adjacent to the nitrogen atom.
e Target Compound (N-sec-butyl):

o Primary Pathway: Loss of the benzyl radical (

CH2zPh) from the phenylethyl side is the dominant pathway, yielding the iminium ion at m/z
86.

o Secondary Pathway: Cleavage within the sec-butyl group. Loss of the ethyl radical (
CH2CHs) is favored over the methyl radical, yielding a diagnostic ion at m/z 148.
« Standard A (N-n-butyl):
o Also produces a base peak at m/z 86 (Loss of benzyl).
o differentiation: The secondary pathway involves the loss of a propyl radical (

CsHy) from the n-butyl chain, yielding m/z 134.

Comparative Data Table (EI-MS)
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Target: (Butan-2-yl)

Standard A: N-n- Standard B: N-sec-
Feature (2-
. Butyl Isomer Butyl-1-phenyl...
phenylethyl)amine

Molecular lon (M*) 177 (Weak) 177 (Weak) 177 (Very Weak)

m/z 162 (Loss of
Base Peak (100%) m/z 86 m/z 86

Methyl)*
Diagnostic lon 1 m/z 148 (M - 29) m/z 134 (M - 43) m/z 105 (Phenethyl)
Diagnostic lon 2 m/z 91 (Tropylium) m/z 91 (Tropylium) m/z 77 (Phenyl)

*Note: Standard B fragmentation is driven by the stability of the benzylic carbocation/radical,
altering the base peak significantly.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive alpha-cleavage pathways that distinguish the
target from Standard A.

- Benzyl Radical (91) Base Peak: m/z 86
(Common to both) [CH2=NH-secBu]+

- Ethyl Radical (29)
WEIERTETAREOESN)  (Specific to sec-butyl) Diagnostic: m/z 148
m/z 177 - Propyl Radical (43) (Loss of Ethyl)

~~_ _(Specific to n-butyl)

-~

o Diagnostic: m/z 134
(Loss of Propyl)

Click to download full resolution via product page

Caption: Competitive Alpha-Cleavage pathways. The m/z 148 ion is the "fingerprint” for the
sec-butyl group, distinguishing it from the n-butyl isomer (m/z 134).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[10][11]
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Objective: Definitive structural elucidation. NMR is the self-validating method here, as MS alone

suffers from isobaric interference (m/z 86 base peak overlap).

H-NMR Comparison (400 MHz, CDCIs)

Target: (Butan-2-yl)

Proton @ Standard A: N-n- Standard B: 1-
Environment . Butyl Phenylethyl
phenylethyl)amine
] 0.89 ppm (t) (Ethyl
Methyl (Terminal) 0.91 ppm (1) 0.85 ppm (1)
term.)
1.05 ppm (d 1.35 ppm (d
Methyl (Branched) ppm (d) Absent pp. @)
(Doublet) (Benzylic)
] 2.65 ppm (m) 3.75 ppm (q)
N-CH (Methine) ] Absent (CH: at 2.6) )
(Multiplet) (Benzylic)
N-CHz (Phenethyl) 2.85 ppm (1) 2.88 ppm (1) Absent
Ar-CHz (Benzylic) 2.80 ppm (1) 2.82 ppm (1) Absent

Aromatic Region

7.15 - 7.35 ppm (m)

7.15 - 7.35 ppm (m)

7.20 - 7.40 ppm (m)

Key ldentification Logic:

o The Doublet: The presence of a methyl doublet at ~1.05 ppm is the "smoking gun" for the

sec-butyl group. Standard A (n-butyl) will only show a triplet.

o The Methine Multiplet: The target has a specific methine signal (CH-N) around 2.65 ppm.

Standard A has a methylene (CHz-N) triplet/multiplet in this region.

e Benzylic Shift: Standard B (1-phenylethyl) shifts the methine signal significantly downfield

(~3.75 ppm) due to the adjacent aromatic ring.

Infrared (IR) Spectroscopy

Obijective: Rapid functional group verification.

o Amine Stretch (N-H): Weak, broad band at 3300-3350 cm~1. (Secondary amine).[2]
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o C-H Stretch:
o Aromatic C-H: >3000 cm™2.
o Aliphatic C-H: 2800-3000 cm™1,
e Fingerprint Region:
o Mono-substituted Benzene: Strong bands at ~700 cm~* and ~750 cm~1.

o Differentiation: The sec-butyl group introduces a "splitting" in the methyl bending vibration
region (~1375-1385 cm™?) due to the gem-dimethyl-like environment (though strictly a
methyl/ethyl branch), often appearing as a doublet or shouldered peak compared to the
clean singlet of the n-butyl chain.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS
e Solvent: Methanol (HPLC Grade).

e Concentration: 1 mg/mL.

o Derivatization (Optional but Recommended):
o Why? Improves peak shape and mass spectral distinctiveness.
o Reagent: Trifluoroacetic anhydride (TFAA).

o Procedure: Incubate 50 pL sample + 50 pL TFAA at 60°C for 20 mins. Evaporate to
dryness; reconstitute in Ethyl Acetate.

o Result: The TFA-derivative shifts the molecular ion to m/z 273, often making the molecular
ion abundance significantly higher and stabilizing specific fragments.

Protocol 2: NMR Acquisition

e Solvent: CDCIs (Deuterated Chloroform) with 0.03% TMS.
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e Pulse Sequence: Standard 1H zg30.
e Scans: Minimum 16 scans for sufficient S/N ratio.

e Processing: Calibrate TMS to 0.00 ppm. Phase correction is critical for the multiplet
resolution of the sec-butyl methine proton.

Analytical Decision Tree

Use this workflow to validate the identity of (Butan-2-yl)(2-phenylethyl)amine.
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Unknown Sample
(Amine Detected)

[Run GC-MS (El 70eVD

Check Base Peak

_ Base Peak != 86
Gase Peak = m/z 86) (e.g., 44, 58, 162)

Check Secondary lons

Yes No, m/z 134 found

lon m/z 148 Present?
(Loss of Ethyl)

lon m/z 134 Present?
(Loss of Propyl)

Suspect Other Class
(Amphetamine/Cathinone)

Check 1.0-1.1 ppm

Doublet Present

CONFIRMED:
(Butan-2-yl)(2-phenylethyl)amine

IDENTIFIED:
N-n-butyl isomer
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Caption: Step-by-step logic flow. Note that while MS provides strong indications, NMR (Step
"Doublet") is the final confirmation gate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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